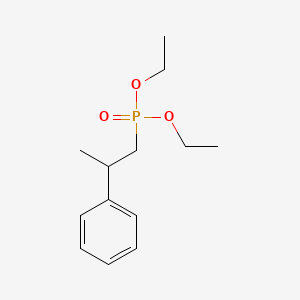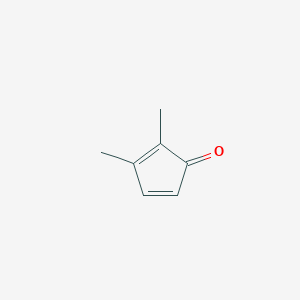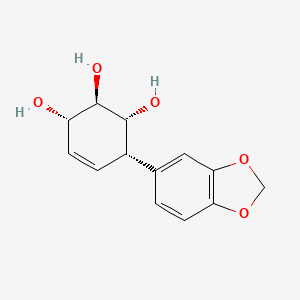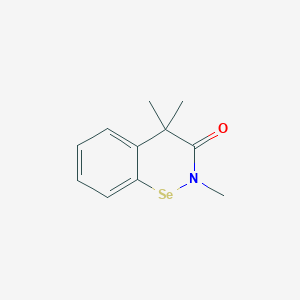
2H-1,2-Benzoselenazin-3(4H)-one, 2,4,4-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,2-Benzoselenazin-3(4H)-one, 2,4,4-trimethyl- is a selenium-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Benzoselenazin-3(4H)-one, 2,4,4-trimethyl- typically involves the reaction of appropriate starting materials under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using selenium-containing precursors and appropriate catalysts.
Oxidation Reactions: Employing oxidizing agents to introduce selenium into the heterocyclic ring.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable processes, including:
Batch Reactors: For controlled synthesis.
Continuous Flow Reactors: For large-scale production with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,2-Benzoselenazin-3(4H)-one, 2,4,4-trimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of selenium to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts for specific transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction may produce selenides.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Investigating its biological activity and potential therapeutic effects.
Medicine: Exploring its use in drug development, particularly for its antioxidant properties.
Industry: Utilization in materials science for developing novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 2H-1,2-Benzoselenazin-3(4H)-one, 2,4,4-trimethyl- involves interactions with molecular targets and pathways, such as:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease processes.
Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.
Signal Transduction: Modulating cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,2-Benzoselenazin-3(4H)-one: Without the trimethyl substitution.
Benzoselenazoles: Compounds with similar selenium-containing heterocyclic structures.
Selenoxides and Selenides: Related selenium compounds with different oxidation states.
Uniqueness
2H-1,2-Benzoselenazin-3(4H)-one, 2,4,4-trimethyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other selenium-containing compounds.
Eigenschaften
CAS-Nummer |
143364-08-3 |
|---|---|
Molekularformel |
C11H13NOSe |
Molekulargewicht |
254.20 g/mol |
IUPAC-Name |
2,4,4-trimethyl-1,2-benzoselenazin-3-one |
InChI |
InChI=1S/C11H13NOSe/c1-11(2)8-6-4-5-7-9(8)14-12(3)10(11)13/h4-7H,1-3H3 |
InChI-Schlüssel |
BASDJUYTHUNPRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2[Se]N(C1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



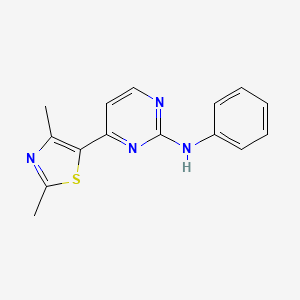

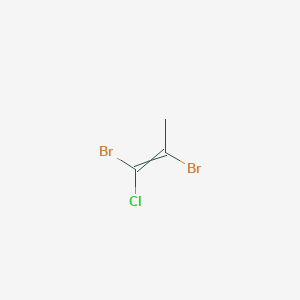
![Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12544150.png)
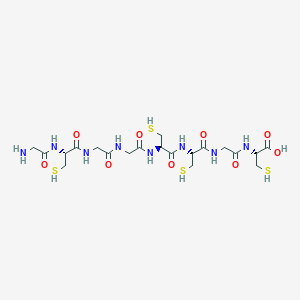

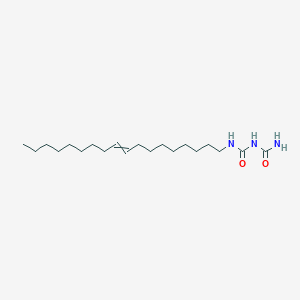
![N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium](/img/structure/B12544189.png)
